molecular formula C15H20BNO6 B14950320 {methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron

{methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron

Cat. No.: B14950320
M. Wt: 321.14 g/mol
InChI Key: UMTBRFLKBSGDRJ-UHFFFAOYSA-N
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Description

Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron is a complex organic compound that features a boron atom coordinated to a benzoate ligand

Preparation Methods

The synthesis of methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron typically involves multiple steps. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.

Synthetic Routes

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 4-hydroxybenzoate and boron-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum complexes.

    Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, including esterification, amination, and boronation. Each step requires precise control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

    Scale-Up: Industrial production methods focus on scaling up the synthetic routes to produce large quantities of the compound. This involves optimizing reaction conditions and using larger reactors.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, acids, bases

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron has a wide range of scientific research applications.

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.

    Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.

Biology

    Biochemical Studies: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Drug Development: It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

    Therapeutics: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Diagnostics: It is used in diagnostic assays to detect specific biomarkers in biological samples.

Industry

    Manufacturing: The compound is used in the manufacturing of specialty chemicals and intermediates for various industrial processes.

    Environmental Applications: It is applied in environmental remediation to remove pollutants from water and soil.

Mechanism of Action

The mechanism of action of methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron involves its interaction with molecular targets and pathways.

Molecular Targets

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction and cellular responses.

Pathways Involved

    Oxidative Stress: The compound can influence oxidative stress pathways, leading to changes in cellular redox states.

    Inflammatory Response: It may modulate inflammatory pathways, reducing or enhancing the production of inflammatory mediators.

Comparison with Similar Compounds

Methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron can be compared with other similar compounds to highlight its uniqueness.

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester derivative with fewer functional groups.

    Boron-containing Esters: Compounds with similar boron coordination but different organic ligands.

Uniqueness

    Functional Diversity: The compound’s multiple functional groups provide versatility in chemical reactions and applications.

    Biological Activity: Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and biochemical research.

Properties

Molecular Formula

C15H20BNO6

Molecular Weight

321.14 g/mol

IUPAC Name

methyl 4-(2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecan-3-ylmethoxy)benzoate

InChI

InChI=1S/C15H20BNO6/c1-19-15(18)12-2-4-13(5-3-12)20-11-14-10-17-6-8-21-16(17,23-14)22-9-7-17/h2-5,14H,6-11H2,1H3

InChI Key

UMTBRFLKBSGDRJ-UHFFFAOYSA-N

Canonical SMILES

[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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